2-(4-n-Hexylphenylamino)-1,3-thiazoline

Overview

Description

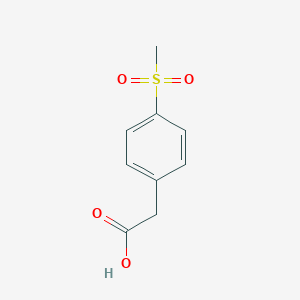

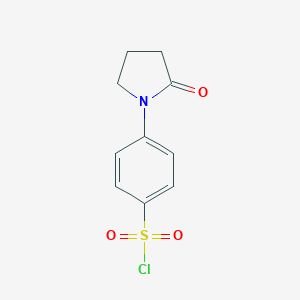

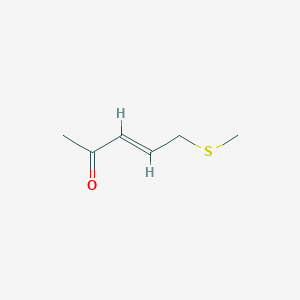

2-(4-n-Hexylphenylamino)-1,3-thiazoline, also known as HTS, is a heterocyclic compound commonly used in scientific research for its diverse range of applications. This compound is a member of the thiazoline family, which is characterized by a five-membered ring containing a sulfur and nitrogen atom. HTS is a yellowish powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. In

Mechanism of Action

The mechanism of action of 2-(4-n-Hexylphenylamino)-1,3-thiazoline is not fully understood, but it is believed to involve the formation of a complex between 2-(4-n-Hexylphenylamino)-1,3-thiazoline and the target molecule. This complex formation leads to changes in the conformation and activity of the target molecule, resulting in the observed effects of 2-(4-n-Hexylphenylamino)-1,3-thiazoline.

Biochemical and Physiological Effects:

2-(4-n-Hexylphenylamino)-1,3-thiazoline has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(4-n-Hexylphenylamino)-1,3-thiazoline has also been shown to have anti-inflammatory and antioxidant properties. 2-(4-n-Hexylphenylamino)-1,3-thiazoline has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-(4-n-Hexylphenylamino)-1,3-thiazoline is its ease of synthesis and availability, making it readily accessible for scientific research. Additionally, 2-(4-n-Hexylphenylamino)-1,3-thiazoline has a diverse range of applications, including the development of biosensors and anti-cancer agents.

However, there are also limitations to the use of 2-(4-n-Hexylphenylamino)-1,3-thiazoline in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, 2-(4-n-Hexylphenylamino)-1,3-thiazoline has been shown to have low solubility in aqueous solutions, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of 2-(4-n-Hexylphenylamino)-1,3-thiazoline in scientific research. One area of interest is the development of 2-(4-n-Hexylphenylamino)-1,3-thiazoline-based biosensors for the detection of other analytes, such as biomolecules and pathogens. Additionally, there is potential for the use of 2-(4-n-Hexylphenylamino)-1,3-thiazoline in the development of new anti-cancer agents with improved efficacy and reduced toxicity.

Conclusion:

In conclusion, 2-(4-n-Hexylphenylamino)-1,3-thiazoline is a versatile compound with a diverse range of applications in scientific research. Its ease of synthesis and availability make it a valuable tool for researchers in various fields. While there are still limitations to its use, ongoing research into the mechanism of action and potential applications of 2-(4-n-Hexylphenylamino)-1,3-thiazoline suggest that it will continue to be an important compound in scientific research.

Scientific Research Applications

2-(4-n-Hexylphenylamino)-1,3-thiazoline has been widely used in scientific research due to its diverse range of applications. One of the primary uses of 2-(4-n-Hexylphenylamino)-1,3-thiazoline is in the development of fluorescent sensors for the detection of metal ions. 2-(4-n-Hexylphenylamino)-1,3-thiazoline has been shown to selectively bind to various metal ions, including copper, zinc, and cadmium, and emit fluorescence upon binding. This property has been utilized in the development of biosensors for the detection of heavy metal ions in environmental samples.

In addition to its use in biosensors, 2-(4-n-Hexylphenylamino)-1,3-thiazoline has also been used in the development of anti-cancer agents. 2-(4-n-Hexylphenylamino)-1,3-thiazoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This property has been attributed to the ability of 2-(4-n-Hexylphenylamino)-1,3-thiazoline to induce apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN |

117536-41-1 |

|---|---|

Molecular Formula |

C15H22N2S |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

N-(4-hexylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |

InChI |

InChI=1S/C15H22N2S/c1-2-3-4-5-6-13-7-9-14(10-8-13)17-15-16-11-12-18-15/h7-10H,2-6,11-12H2,1H3,(H,16,17) |

InChI Key |

ZMXJKNOGAZKJQO-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CC=C(C=C1)NC2=NCCS2 |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)NC2=NCCS2 |

synonyms |

2-(4-n-hexylphenylamino)-1,3-thiazoline MDL 20,245 MDL 20245 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)